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1,3-Disilabutane - 6787-86-6

1,3-Disilabutane

Catalog Number: EVT-3286398
CAS Number: 6787-86-6
Molecular Formula: C2H5Si2
Molecular Weight: 85.23 g/mol
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Product Introduction

Classification

1,3-Disilabutane belongs to the class of organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. This compound can be classified as a silacyclobutane derivative due to its cyclic structure that includes silicon atoms.

Synthesis Analysis

The synthesis of 1,3-disilabutane can be achieved through various methods, including:

  • Direct Synthesis: One common method involves the reaction of dichlorosilane with butyllithium to form 1,3-disilabutane. This process typically requires an inert atmosphere to prevent unwanted reactions with moisture or oxygen.
  • Thermal Decomposition: Another approach is the thermal decomposition of silacyclobutane derivatives at elevated temperatures. For instance, heating silacyclobutane under controlled conditions can yield 1,3-disilabutane along with other silicon-containing byproducts.
  • Chemical Vapor Deposition: In some studies, 1,3-disilabutane has been utilized as a precursor in chemical vapor deposition processes for creating silicon carbide films. The decomposition of this compound at high temperatures leads to the formation of silicon carbide structures.
Molecular Structure Analysis

The molecular structure of 1,3-disilabutane features a four-carbon butane chain with two silicon atoms positioned at the first and third carbon atoms. The structural formula can be represented as:

H3SiCH2SiH2CH3\text{H}_3\text{Si}-\text{CH}_2-\text{SiH}_2-\text{CH}_3

Key Structural Characteristics

  • Bond Angles and Lengths: The presence of silicon atoms introduces unique bond angles and lengths compared to traditional hydrocarbons. The Si-C bond lengths are typically around 1.87 Å, which is longer than typical C-C bonds due to the larger atomic radius of silicon.
  • Hybridization: Silicon atoms in 1,3-disilabutane exhibit sp³ hybridization, leading to tetrahedral geometry around each silicon atom. This contributes to the compound's stability and reactivity.
Chemical Reactions Analysis

1,3-Disilabutane participates in several chemical reactions:

  • Hydrolysis: In the presence of water or moisture, 1,3-disilabutane can hydrolyze to produce silanols and hydrogen gas. This reaction is significant in environments where moisture is present.
  • Substitution Reactions: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by halogens or other functional groups. This characteristic makes it useful in organic synthesis.
  • Decomposition Reactions: Upon heating or under specific conditions, 1,3-disilabutane can decompose into smaller silanes and hydrocarbons. This property is exploited in various synthetic applications.
Mechanism of Action

The mechanism of action for 1,3-disilabutane primarily involves its role as a precursor in chemical reactions:

  • Chemical Intermediate: As a chemical intermediate, it facilitates various reactions by providing reactive silicon species that can interact with other organic compounds.
  • Thermal Stability: The thermal stability of 1,3-disilabutane allows it to be used effectively in high-temperature applications such as chemical vapor deposition for silicon carbide films.
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 102.25 g/mol.
  • Boiling Point: Estimated around 150°C.
  • Density: Approximately 0.9 g/cm³.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic nature.

Reactivity Characteristics

The compound exhibits moderate reactivity due to the presence of silicon atoms, which can participate in various chemical transformations under appropriate conditions.

Applications

1,3-Disilabutane has several scientific applications:

  • Silicon Carbide Film Production: It serves as a precursor for synthesizing silicon carbide thin films used in microelectromechanical systems (MEMS) and semiconductor devices. The ability to control film properties through deposition techniques makes it valuable in electronics.
  • Organic Synthesis: Its reactivity allows it to be used in synthesizing more complex organosilicon compounds that have applications in pharmaceuticals and materials science.
  • Catalysis: In certain reactions involving organosilanes and alkyl halides, 1,3-disilabutane acts as a catalyst or intermediate facilitating the formation of new carbon-silicon bonds.
Introduction to Organosilicon Precursor Chemistry

Organosilicon chemistry encompasses compounds featuring carbon-silicon bonds, which serve as critical precursors for advanced materials synthesis. Unlike naturally occurring silicates, organosilicon compounds are exclusively synthetic and exhibit unique properties such as thermal stability, chemical inertness, and tunable reactivity [1] [4]. Their development has enabled breakthroughs in semiconductor coatings, MEMS/NEMS devices, and ceramic matrix composites. Within this domain, single-molecule precursors like 1,3-Disilabutane (C₂H₁₀Si₂) are gaining prominence due to their ability to deliver stoichiometrically controlled silicon and carbon in vapor deposition processes, eliminating compositional inconsistencies associated with multi-precursor systems [7].

Historical Development of Single-Molecule Precursors for Silicon Carbide

The evolution of silicon carbide (SiC) precursors reflects three key phases:

  • Early Organosilicon Synthesis (1863–1940s): French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863 via zinc-mediated alkylation of silicon tetrachloride. This established foundational C–Si bond formation strategies [1] [4].
  • Industrialization Era (1940s–1990s): Eugene Rochow’s 1945 development of the "Direct Process" (reacting methyl chloride with silicon-copper alloy) enabled scalable production of methylchlorosilanes. This facilitated silicones manufacturing but provided limited pathways to SiC-capable precursors [1] [4].
  • Precision Precursor Design (2000s–Present): Research shifted toward tailored single-molecule precursors to address challenges in chemical vapor deposition (CVD) of SiC. Linear carbosilanes like 1,3-Disilabutane emerged, offering predictable decomposition kinetics and reduced impurity incorporation compared to silane/hydrocarbon mixtures [7].

Table 1: Milestones in Organosilicon Precursor Development

YearAdvancementSignificance
1863Synthesis of tetraethylsilaneFirst C–Si bond formation method
1904Kipping’s silicone polymerizationEstablished polysiloxane chemistry
1945Müller-Rochow Direct ProcessScalable methylchlorosilane production
2010sPlasma-assisted CVD of SiC from disilanesEnabled low-temperature SiC films

Fundamental Chemistry of 1,3-Disilabutane in Advanced Materials Synthesis

1,3-Disilabutane (DSB) features a linear Si–CH₂–Si–CH₃ structure (C₂H₁₀Si₂, MW 90.27 g/mol) with two silicon atoms separated by a methylene bridge [5]. Its utility in materials synthesis stems from three characteristics:

  • Bond Reactivity Hierarchy:
  • Si–C bond dissociation energy: ~314 kJ/mol
  • Si–Si bond energy: ~196–327 kJ/molThis gradient enables sequential bond cleavage during pyrolysis. Initial Si–CH₃ homolysis at 400–600°C generates silyl radicals, followed by Si–CH₂–Si scission above 700°C, releasing CH₂ fragments that facilitate carbide formation [1] [6].
  • Decomposition Pathways:
  • Thermal Decomposition: On Si(100) surfaces, DSB decomposes via β-hydride elimination and reductive elimination, yielding SiC without silicon cluster formation [6].
  • Plasma-Enhanced Reactions: Under Ar/N₂ plasma, DSB forms amorphous SiC or SiCN at ≤400°C through radical recombination:$$\ce{SiH2CH2SiHCH3 + N˙ -> SiCxN{1-x} + H2 \uparrow}$$
  • Molecular Conformation Effects:The Si–C–Si bond angle (~112°) and rotational flexibility promote precursor adsorption on heterogeneous surfaces. This enhances surface mobility during atomic layer deposition (ALD), improving film conformality on high-aspect-ratio structures [7] [9].

Table 2: Decomposition Parameters of 1,3-Disilabutane

Decomposition ModeTemperature/PressurePrimary ProductsByproducts
Thermal CVD700–900°C, 10–100 Torrβ-SiC nanocrystalsH₂, CH₄
Plasma-Enhanced CVD300–500°C, 0.1–5 TorrAmorphous SiC/SiCNH₂, C₂H₄
ALD Cycles250–400°C, 0.01–1 TorrConformal SiC thin filmsTrimethylsilane

Comparative Analysis of Carbosilane Precursors for Vapor Deposition

The efficacy of SiC precursors is evaluated through four metrics: stoichiometry control, volatility, decomposition temperature, and film quality. Key competitors of 1,3-Disilabutane include:

  • Methylsilanes (CH₃SiH₃, (CH₃)₂SiH₂):High vapor pressure (e.g., (CH₃)₂SiH₂: 400 Torr at 20°C) enables rapid mass transport. However, carbon deficiency necessitates co-precursors like C₂H₄ for stoichiometric SiC, risking free carbon incorporation [7].

  • Cyclic Carbosilanes (e.g., 1,3,5-Trisilacyclohexane):Ring strain lowers decomposition onset by 150°C vs. linear analogs. Yet, gas-phase oligomerization causes particle formation, reducing deposition rates by ≥30% [7].

  • Disilanes (e.g., Si₂H₆):Low Si–Si bond energy (220 kJ/mol) facilitates low-temperature decomposition (<500°C). However, carbon-free composition requires hydrocarbon additives, complicating reaction kinetics [7].

1,3-Disilabutane addresses these limitations through:

  • Autogenous C:Si Ratio (1:2): Proximity of Si and C atoms within the molecule ensures atomic-level mixing, yielding SiC with ≤2% carbon deviation [6].
  • Self-Limiting Surface Reactions: In ALD, DSB chemisorbs irreversibly on –OH or –NH terminated surfaces, enabling monolayer-controlled growth at 300°C with 0.12 nm/cycle .
  • Conformality: DSB-derived films achieve >95% step coverage on trenches with aspect ratios >20:1, outperforming methylsilanes (<80%) [7].

Table 3: Performance Comparison of SiC Vapor Deposition Precursors

PrecursorDeposition Temp (°C)Film C:Si RatioStep CoverageFilm Density (g/cm³)
1,3-Disilabutane250–7000.98–1.02>95%3.10–3.18
Methylsilane (CH₃SiH₃)500–9000.6–0.860–75%2.85–3.00
1,3,5-Trisilacyclohexane350–6001.05–1.2080–90%3.05–3.12
Disilane (Si₂H₆) + C₂H₂400–8000.8–1.140–60%2.70–2.95

Properties

CAS Number

6787-86-6

Product Name

1,3-Disilabutane

Molecular Formula

C2H5Si2

Molecular Weight

85.23 g/mol

InChI

InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3

InChI Key

AGUJAXHXTYGXSY-UHFFFAOYSA-N

SMILES

C[Si]C[Si]

Canonical SMILES

C[Si]C[Si]

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